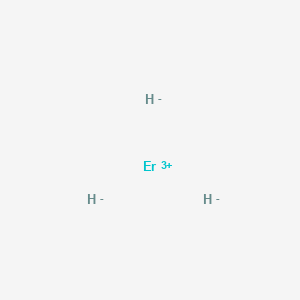

Erbium hydride (ErH3)

Vue d'ensemble

Description

Erbium hydride (ErH3) is a chemical compound consisting of erbium and hydrogen. It is a rare earth hydride that forms a grayish-white solid. Erbium hydride is known for its magnetic properties and its ability to absorb and release hydrogen, making it a potential candidate for hydrogen storage applications .

Méthodes De Préparation

Erbium hydride can be synthesized by reacting erbium metal with hydrogen gas. The reaction typically occurs at elevated temperatures and pressures to ensure complete hydrogenation. The general reaction is as follows:

2Er+3H2→2ErH3

The reaction is usually carried out in a controlled environment to prevent contamination and ensure high purity of the product .

Industrial production methods involve similar processes but on a larger scale. High purity erbium metal is exposed to hydrogen gas in reactors designed to maintain the necessary temperature and pressure conditions. The product is then collected and purified to remove any unreacted materials or impurities .

Analyse Des Réactions Chimiques

Erbium hydride undergoes several types of chemical reactions, including:

Oxidation: Erbium hydride can react with oxygen to form erbium oxide (Er2O3) and water. This reaction is typically exothermic and occurs at elevated temperatures.

4ErH3+3O2→2Er2O3+6H2O

Reduction: Erbium hydride can be reduced back to erbium metal by heating in a vacuum or in the presence of a reducing agent.

2ErH3→2Er+3H2

Substitution: Erbium hydride can react with halogens to form erbium halides and hydrogen gas.

2ErH3+3Cl2→2ErCl3+3H2

Common reagents used in these reactions include oxygen, halogens (such as chlorine), and reducing agents. The major products formed from these reactions are erbium oxide, erbium halides, and hydrogen gas .

Applications De Recherche Scientifique

Erbium hydride has several scientific research applications, including:

Hydrogen Storage: Due to its ability to absorb and release hydrogen, erbium hydride is studied as a potential material for hydrogen storage in fuel cells and other energy applications.

Magnetic Materials: Erbium hydride exhibits interesting magnetic properties, making it useful in the study of magnetic materials and their applications.

Optical Materials: Erbium-doped materials are used in optical applications, such as lasers and amplifiers, due to their ability to emit light at specific wavelengths.

Mécanisme D'action

The mechanism by which erbium hydride exerts its effects is primarily related to its ability to absorb and release hydrogen. This property is due to the formation and breaking of metal-hydrogen bonds. In hydrogen storage applications, erbium hydride can reversibly absorb hydrogen gas, forming a stable hydride. When needed, the hydrogen can be released by heating the hydride, breaking the metal-hydrogen bonds and releasing hydrogen gas .

Comparaison Avec Des Composés Similaires

Erbium hydride can be compared with other rare earth hydrides, such as:

Yttrium hydride (YH3): Similar to erbium hydride, yttrium hydride is used for hydrogen storage and exhibits similar properties.

Lanthanum hydride (LaH3): Lanthanum hydride is another rare earth hydride with hydrogen storage capabilities.

Gadolinium hydride (GdH3): Gadolinium hydride is known for its magnetic properties and hydrogen storage potential.

Erbium hydride is unique due to its specific magnetic properties and its ability to form stable hydrides at relatively low temperatures compared to some other rare earth hydrides .

Activité Biologique

Erbium hydride (ErH3) is a compound of erbium, a rare earth element belonging to the lanthanide series. This hydride has been studied for its unique properties and potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of ErH3, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Properties of Erbium Hydride

Erbium hydride is characterized by its high hydrogen content, which contributes to its unique physical and chemical properties. It is typically synthesized through the reaction of erbium metal with hydrogen gas at elevated temperatures. The resulting compound exhibits a cubic crystal structure and is known for its hydrogen storage capabilities, making it an interesting subject for both material science and biological research.

Table 1: Summary of Biological Activities Related to Erbium Compounds

Case Study 1: Antioxidant Effects

A study investigating the antioxidant effects of erbium oxide (Er2O3) highlighted its potential to scavenge free radicals effectively. Although this study did not focus on ErH3 directly, it suggests that similar mechanisms may be present in erbium hydride due to the commonality of erbium's chemical behavior across its compounds .

Case Study 2: Antimicrobial Properties

Research into various erbium compounds has indicated their potential as antimicrobial agents. For instance, erbium nitrate demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This raises the possibility that ErH3 could also possess similar antimicrobial properties, warranting further investigation.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of ErH3 is crucial for assessing its safety and efficacy in biological applications. Current data on the absorption, distribution, metabolism, and excretion (ADME) of erbium compounds remain limited. However, studies suggest that lanthanides generally exhibit low toxicity levels when administered in controlled doses .

Challenges and Future Directions

Despite promising findings regarding the biological activity of erbium compounds, research specifically targeting ErH3 is still in its infancy. Future studies should focus on:

- In Vivo Studies : Conducting comprehensive in vivo studies to evaluate the therapeutic potential and safety profile of ErH3.

- Mechanistic Studies : Investigating the specific biochemical pathways influenced by ErH3 to elucidate its mechanisms of action.

- Application Development : Exploring practical applications in drug delivery systems or as part of diagnostic imaging techniques.

Propriétés

IUPAC Name |

erbium(3+);hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Er.3H/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYQTHMRTJJBDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[H-].[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ErH3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13550-53-3 | |

| Record name | Erbium hydride (ErH3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013550533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erbium hydride (ErH3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Erbium trihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.